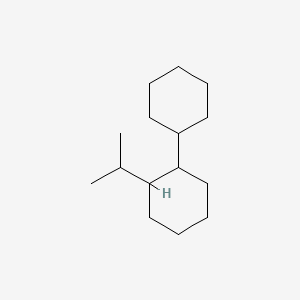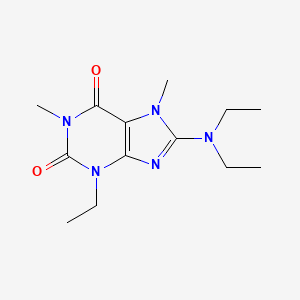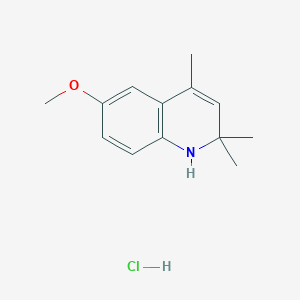
2-Chloro-6-fluoro-3-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2ClFIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 6, and 3 are replaced by chlorine, fluorine, and iodine, respectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a pyridine ring, chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination is often carried out using iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 2-Chloro-6-fluoro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-6-fluoro-3-iodopyridine, while Suzuki coupling with phenylboronic acid can produce 2-chloro-6-fluoro-3-phenylpyridine .
科学的研究の応用
2-Chloro-6-fluoro-3-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies, particularly in positron emission tomography (PET).
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and organic semiconductors
作用機序
The mechanism of action of 2-Chloro-6-fluoro-3-iodopyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding interactions. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .
類似化合物との比較
- 2-Chloro-3-fluoropyridine
- 2-Chloro-6-iodopyridine
- 3-Chloro-6-fluoropyridine
Comparison: Compared to these similar compounds, 2-Chloro-6-fluoro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern can result in distinct chemical properties and reactivity. For instance, the combination of chlorine, fluorine, and iodine can influence the compound’s electron density distribution, making it a versatile intermediate for various synthetic transformations .
特性
分子式 |
C5H2ClFIN |
|---|---|
分子量 |
257.43 g/mol |
IUPAC名 |
2-chloro-6-fluoro-3-iodopyridine |
InChI |
InChI=1S/C5H2ClFIN/c6-5-3(8)1-2-4(7)9-5/h1-2H |
InChIキー |
DCYSVBWIDVGLRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1I)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)



![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)


![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)


